

Uvarigrin: Application Notes on Synthesis and Purification

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Compound of Interest

Compound Name: *Uvarigrin*

Cat. No.: *B15144109*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigrin is a naturally occurring annonaceous acetogenin isolated from *Uvaria grandiflora* that has demonstrated significant cytotoxic activity against various human tumor cell lines.[1] This class of compounds is characterized by a long aliphatic chain bearing tetrahydrofuran (THF) rings and a terminal α,β -unsaturated γ -lactone, which is crucial for their biological activity.[2][3] The primary mechanism of their cytotoxicity is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and apoptosis.[3][4][5] This document provides a comprehensive overview of a proposed total synthesis strategy and a general purification protocol for **Uvarigrin**, based on established methodologies for analogous annonaceous acetogenins. Detailed experimental procedures are provided to guide researchers in the synthesis and isolation of **Uvarigrin** and related compounds for further investigation in drug discovery and development.

Chemical Structure and Properties

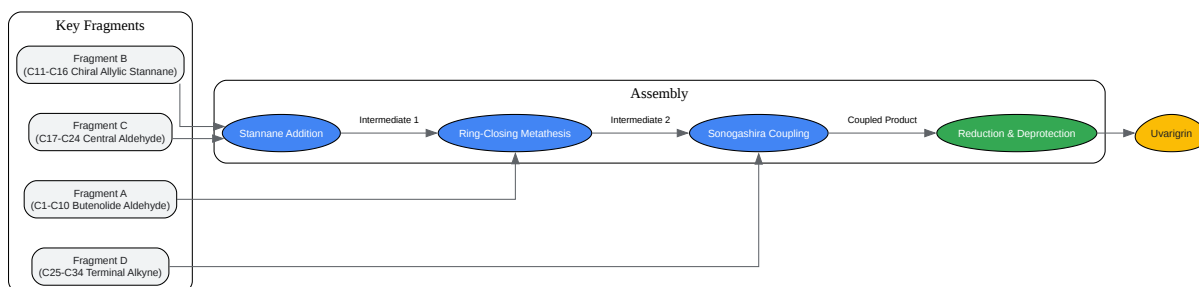
Property	Value
IUPAC Name	(5S)-5-methyl-3-[(13R)-13-[(2R,2'R,5R,5'R)-5'-[(1S)-1-acetoxyundecyl]octahydro[2,2'-bifuran]-5-yl]-13-hydroxytridecyl]-2(5H)-furanone
Molecular Formula	C39H68O7
Molecular Weight	649.0 g/mol
CAS Number	183994-91-2
Appearance	White waxy solid
Solubility	Soluble in methanol, ethanol, chloroform, and ethyl acetate; sparingly soluble in water.

Proposed Total Synthesis of Uvarigrin

While a specific total synthesis for **Uvarigrin** has not been published, a plausible and efficient approach can be designed based on the modular strategies successfully applied to other complex acetogenins, such as Uvarigrandin A and 30(S)-hydroxybullatacin.[6] The following protocol outlines a hypothetical four-component synthesis.

Synthetic Strategy Overview

The proposed synthesis involves the convergent assembly of four key fragments: a C1-C10 butenolide-containing aldehyde, a C11-C16 chiral allylic stannane, a C17-C24 central aldehyde precursor, and a C25-C34 terminal alkyne. This modular approach allows for flexibility and the potential to generate analogs for structure-activity relationship (SAR) studies.



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Caption: Proposed convergent synthetic strategy for **Uvarigrin**.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Bis-THF Core (Intermediate 1)

- **Step 1: Stannane Addition.** To a solution of the C17-C24 central aldehyde precursor (1.0 eq) in CH₂Cl₂ at -78 °C, add the C11-C16 chiral allylic stannane (1.2 eq). Stir the mixture for 4 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂. Purify the crude product by flash chromatography (Hexane:EtOAc gradient) to yield the coupled diene.
 - Expected Yield: 85-90%
- **Step 2: Ring-Closing Metathesis.** Dissolve the diene (1.0 eq) in degassed CH₂Cl₂ and add Grubbs' second-generation catalyst (0.05 eq). Reflux the mixture for 12 hours. Concentrate the reaction mixture and purify by flash chromatography (Hexane:EtOAc gradient) to afford the bis-THF core.

- Expected Yield: 80-85%

Protocol 2: Assembly of the Carbon Skeleton (Coupled Product)

- Step 1: Oxidation. To a solution of the bis-THF core alcohol (1.0 eq) in CH₂Cl₂, add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with CH₂Cl₂ and purify by flash chromatography to yield the aldehyde (Intermediate 2).
 - Expected Yield: 90-95%
- Step 2: Sonogashira Coupling. To a solution of the C₂₅-C₃₄ terminal alkyne (1.1 eq) in THF, add n-BuLi (1.1 eq) at -78 °C and stir for 30 minutes. Add the aldehyde (Intermediate 2, 1.0 eq) and stir for 2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc. Purify by flash chromatography to obtain the coupled product.
 - Expected Yield: 75-80%

Protocol 3: Final Steps to **Uvarigrin**

- Step 1: Reduction. Dissolve the coupled product (1.0 eq) in a 1:1 mixture of MeOH and EtOAc. Add Lindlar's catalyst (0.1 eq) and stir under an H₂ atmosphere for 6 hours. Filter the reaction mixture through Celite and concentrate.
 - Expected Yield: 95-98%
- Step 2: Deprotection. Dissolve the resulting product in THF and add TBAF (3.0 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc. Purify by preparative HPLC to yield **Uvarigrin**.
 - Expected Yield: 85-90%

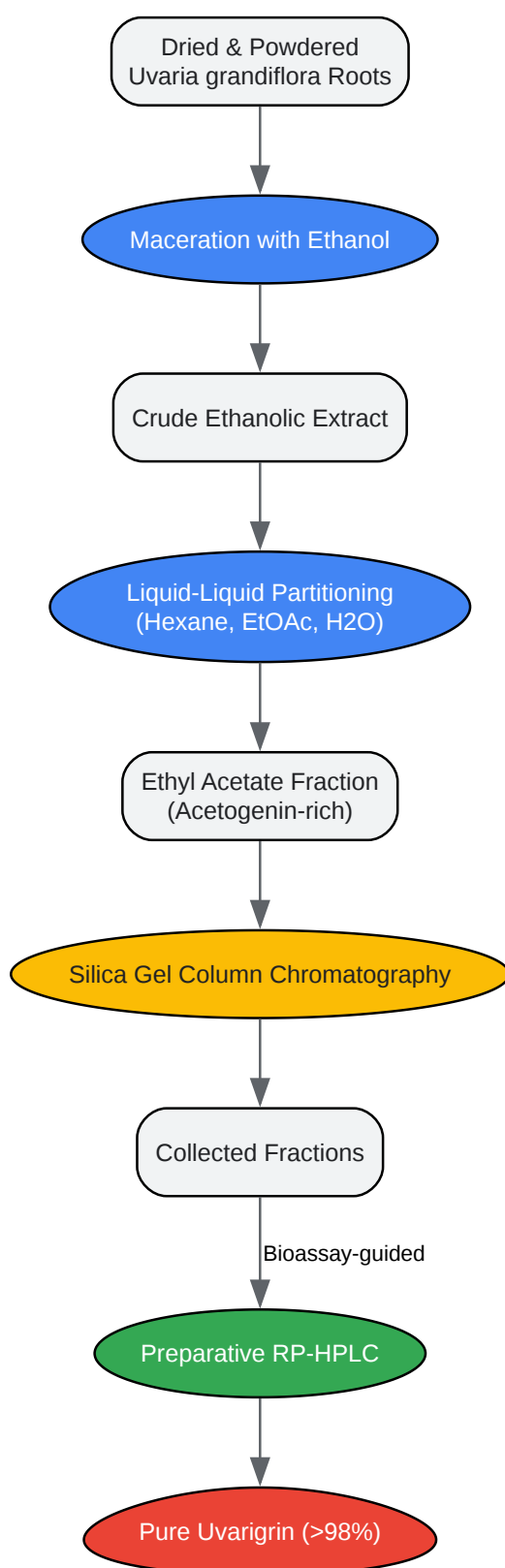
Summary of Proposed Synthesis Yields

Step	Reaction	Reagents	Expected Yield (%)
1	Stannane Addition	Allylic Stannane, CH ₂ Cl ₂	85-90
2	Ring-Closing Metathesis	Grubbs' II Catalyst, CH ₂ Cl ₂	80-85
3	Oxidation	Dess-Martin Periodinane, CH ₂ Cl ₂	90-95
4	Sonogashira Coupling	n-BuLi, THF	75-80
5	Alkyne Reduction	Lindlar's Catalyst, H ₂	95-98
6	Deprotection	TBAF, THF	85-90
Overall	~40-50		

Purification of Uvarigrin from Natural Sources

The following is a general protocol for the isolation and purification of **Uvarigrin** from the roots of *Uvaria grandiflora*, based on common methods for acetogenin extraction.^{[7][8][9]}

Extraction and Fractionation Workflow



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Caption: General workflow for the purification of **Uvarigrin**.

Detailed Purification Protocol

Protocol 4: Extraction and Initial Fractionation

- **Extraction.** Macerate the dried and powdered roots of *Uvaria grandiflora* (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours. Combine the extracts and concentrate under reduced pressure to obtain the crude ethanolic extract.
 - Expected Yield: 5-10% (w/w) of dried plant material.
- **Solvent Partitioning.** Suspend the crude extract in a 1:1 mixture of water and methanol and partition successively with n-hexane and ethyl acetate. Concentrate the ethyl acetate fraction, which typically contains the acetogenins.

Protocol 5: Chromatographic Purification

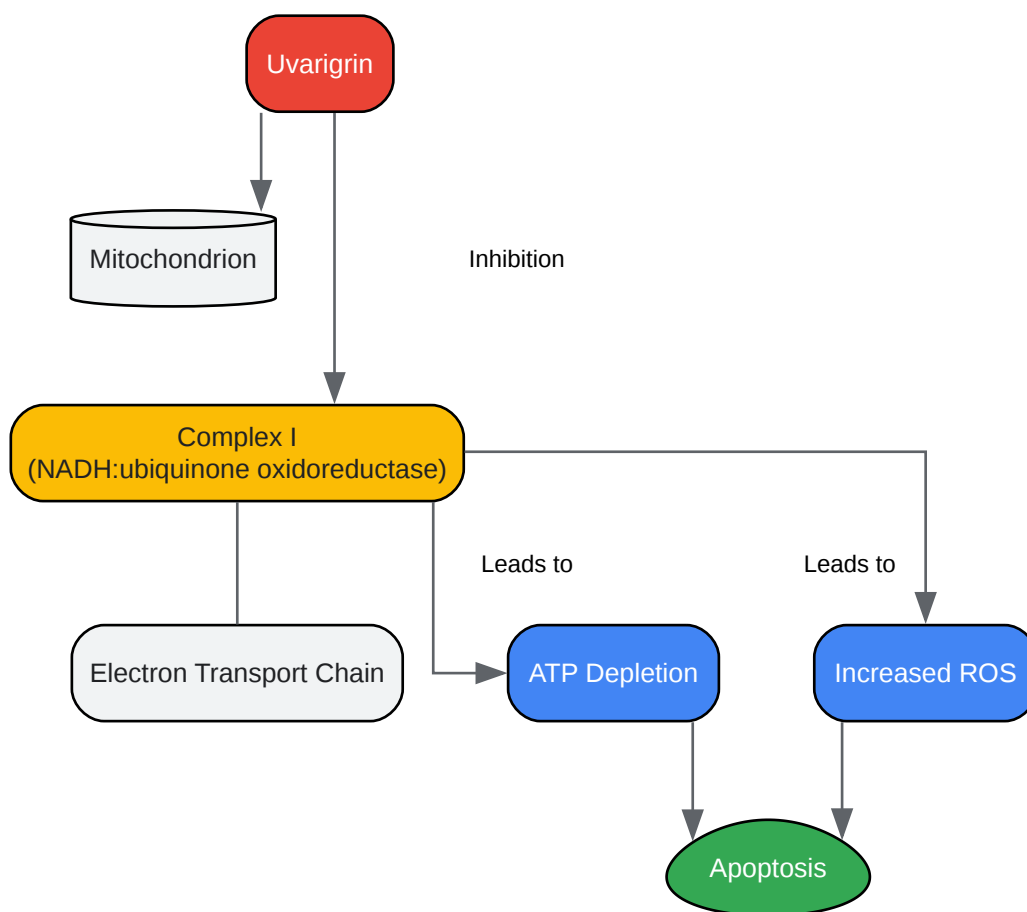
- **Silica Gel Column Chromatography.** Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC), staining with Kedde's reagent for the detection of the γ -lactone moiety.
- **Preparative HPLC.** Pool the fractions containing **Uvarigrin** and subject them to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase of methanol and water to yield pure **Uvarigrin**.

Purity and Yield Data

Purification Step	Starting Material	Product	Yield	Purity
Extraction	1 kg dried roots	75 g crude extract	7.5% (w/w)	-
Solvent Partitioning	75 g crude extract	20 g EtOAc fraction	26.7% (w/w)	Enriched
Silica Gel CC	20 g EtOAc fraction	1.5 g Uvarigrin-rich fraction	7.5% (w/w)	~70-80%
Preparative HPLC	1.5 g rich fraction	150 mg Uvarigrin	10% (w/w)	>98%

Biological Activity and Signaling Pathway

Annonaceous acetogenins, including **Uvarigrin**, are potent inhibitors of Complex I of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[\[2\]](#)[\[4\]](#)[\[10\]](#)



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Caption: Mechanism of **Uvarigrin**-induced cytotoxicity.

The cytotoxicity of **Uvarigrin** against HCT-8, Bel7402, and A2780 human tumor cell lines has been reported with ED50 values of 0.15, 0.21, and 0.41 $\mu\text{g/mL}$, respectively.[1] This potent activity makes **Uvarigrin** and its analogs promising candidates for further anticancer drug development.

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